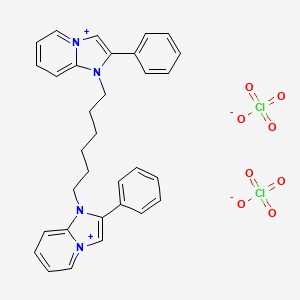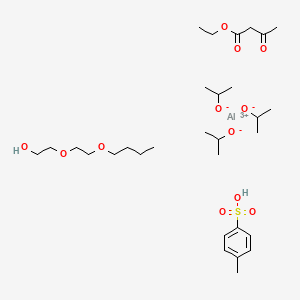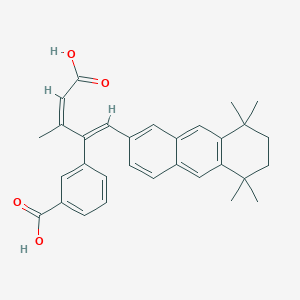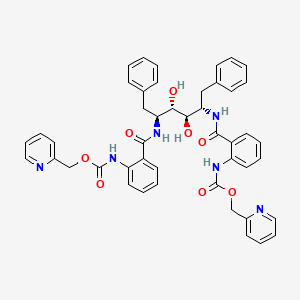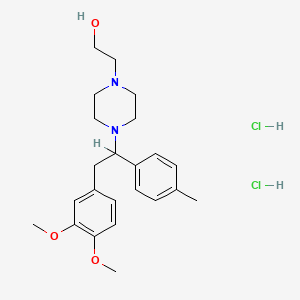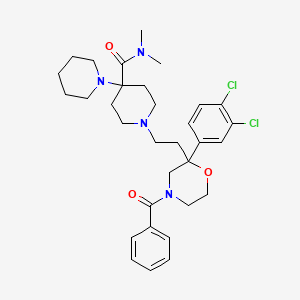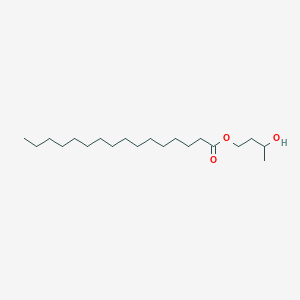![molecular formula C20H31NO4 B12776278 4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate CAS No. 94755-54-1](/img/structure/B12776278.png)
4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate is a complex organic compound with potential applications in various fields. This compound is characterized by its unique structure, which includes a diethylaminoethyl group and a phenylbutanedioate moiety. It is of interest due to its potential chemical reactivity and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate typically involves the reaction of 2-(diethylamino)ethyl methacrylate with other organic compounds under controlled conditions. One common method involves the esterification of p-nitrobenzoic acid with diethylaminoethanol under acid catalysis . The reaction conditions often include maintaining specific temperatures and using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under controlled temperatures and pressures. The use of continuous flow reactors and advanced purification techniques ensures the high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various halogenating agents and catalysts can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroxide radicals, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate involves its interaction with various molecular targets. The diethylaminoethyl group can interact with negatively charged molecules, leading to changes in their conformation and function . This interaction is crucial in applications such as drug delivery, where the compound can facilitate the transport of bioactive molecules across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(diethylamino)ethyl methacrylate: A similar compound used in the synthesis of pH-sensitive polymers.
Procaine: An ester of p-aminobenzoic acid and diethylaminoethanol, used as a local anesthetic.
2-(diethylamino)ethyl 4-aminobenzoate: Another ester with applications in medicine.
Uniqueness
4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate is unique due to its specific structure, which combines the properties of diethylaminoethyl and phenylbutanedioate groups
Propriétés
Numéro CAS |
94755-54-1 |
|---|---|
Formule moléculaire |
C20H31NO4 |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate |
InChI |
InChI=1S/C20H31NO4/c1-5-20(19(23)24-8-4,17-12-10-9-11-13-17)16-18(22)25-15-14-21(6-2)7-3/h9-13H,5-8,14-16H2,1-4H3 |
Clé InChI |
GWAXVRVQRWYZAJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(=O)OCCN(CC)CC)(C1=CC=CC=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



